molecular formula C19H17F3N2O B2718889 4-(4-(4-(Trifluoromethoxy)phenyl)piperidin-1-yl)benzonitrile CAS No. 1613627-57-8

4-(4-(4-(Trifluoromethoxy)phenyl)piperidin-1-yl)benzonitrile

Cat. No.: B2718889
CAS No.: 1613627-57-8
M. Wt: 346.353
InChI Key: ZUESSQKRLVYYHC-UHFFFAOYSA-N
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Description

4-(4-(4-(Trifluoromethoxy)phenyl)piperidin-1-yl)benzonitrile is a complex organic compound characterized by the presence of a trifluoromethoxy group, a piperidine ring, and a benzonitrile moiety

Scientific Research Applications

4-(4-(4-(Trifluoromethoxy)phenyl)piperidin-1-yl)benzonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-(Trifluoromethoxy)phenyl)piperidin-1-yl)benzonitrile typically involves multiple steps. One common method starts with the preparation of 4-(Trifluoromethoxy)aniline, which is then subjected to a series of reactions to introduce the piperidine ring and the benzonitrile group. The reaction conditions often involve the use of strong bases, solvents like tetrahydrofuran (THF), and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-(Trifluoromethoxy)phenyl)piperidin-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents on the aromatic ring .

Mechanism of Action

The mechanism of action of 4-(4-(4-(Trifluoromethoxy)phenyl)piperidin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group and the piperidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(4-(Trifluoromethoxy)phenyl)piperidin-1-yl)benzonitrile is unique due to the combination of its trifluoromethoxy group, piperidine ring, and benzonitrile moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O/c20-19(21,22)25-18-7-3-15(4-8-18)16-9-11-24(12-10-16)17-5-1-14(13-23)2-6-17/h1-8,16H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUESSQKRLVYYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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